Diallyl chlorophosphate
CAS No.: 16383-57-6
Cat. No.: VC21035870
Molecular Formula: C6H10ClO3P
Molecular Weight: 196.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16383-57-6 |
---|---|
Molecular Formula | C6H10ClO3P |
Molecular Weight | 196.57 g/mol |
IUPAC Name | 3-[chloro(prop-2-enoxy)phosphoryl]oxyprop-1-ene |
Standard InChI | InChI=1S/C6H10ClO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-4H,1-2,5-6H2 |
Standard InChI Key | LEWQIRKQOJDHEC-UHFFFAOYSA-N |
SMILES | C=CCOP(=O)(OCC=C)Cl |
Canonical SMILES | C=CCOP(=O)(OCC=C)Cl |
Introduction
Physical and Chemical Properties
Fundamental Properties
Diallyl chlorophosphate possesses several distinctive physical and chemical properties that contribute to its utility in various applications. The following table summarizes the key properties of this compound:
Property | Value |
---|---|
CAS Number | 16383-57-6 |
Molecular Formula | C₆H₁₀ClO₃P |
Molecular Weight | 196.57 g/mol |
IUPAC Name | 3-[chloro(prop-2-enoxy)phosphoryl]oxyprop-1-ene |
Standard InChI | InChI=1S/C6H10ClO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-4H,1-2,5-6H2 |
Standard InChIKey | LEWQIRKQOJDHEC-UHFFFAOYSA-N |
SMILES | C=CCOP(=O)(OCC=C)Cl |
These properties are essential for understanding the behavior and reactivity of diallyl chlorophosphate in various chemical environments .
Structural Characteristics
The molecular structure of diallyl chlorophosphate features a central phosphorus atom in a tetrahedral arrangement. This arrangement includes a double-bonded oxygen (P=O), two single-bonded oxygens connected to allyl groups (P-O-CH₂-CH=CH₂), and a chlorine atom directly bonded to phosphorus (P-Cl) . The presence of the allyl groups confers specific reactivity patterns, particularly in nucleophilic substitution reactions and additions to the carbon-carbon double bonds.
Synthesis Methods
Laboratory Preparation
The synthesis of diallyl chlorophosphate typically involves the reaction of phosphorus trichloride with allyl alcohol in the presence of a base. The reaction proceeds according to the following equation:
PCl₃ + 3 C₃H₅OH → C₆H₁₀ClO₃P + 2 HCl
This reaction is carefully controlled to optimize the yield and purity of the product. Alternative synthetic routes may involve the Atherton-Todd reaction, which has been extensively studied for the preparation of various phosphorochloridates .
Industrial Production
In industrial settings, diallyl chlorophosphate is produced using continuous flow reactors to ensure efficient mixing and temperature control. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions, and the product is purified through distillation or recrystallization techniques. Industrial-scale production often focuses on optimizing reaction conditions to minimize waste and maximize yield, which is crucial for cost-effective manufacturing processes.
Reactivity and Mechanisms
Nucleophilic Substitution Reactions
Applications
Organic Synthesis
Diallyl chlorophosphate serves as a crucial reagent in organophosphorus chemistry, particularly in the synthesis of phosphoramidates and phosphorothioates. It has been employed in β-stereoselective phosphorylations for the synthesis of complex carbohydrate derivatives, as demonstrated in research by Li and colleagues .
One notable application is the development of an efficient and convenient synthetic route to glycosyl 1-β-phosphates using diallyl chlorophosphate as a phosphorylating agent with 4-N,N-dimethylaminopyridine under mild conditions . This methodology has enabled the preparation of diallyl-glycosyl 1-β-phosphate triesters of various carbohydrates with excellent β-selectivities .
Biological Applications
In biological research, diallyl chlorophosphate has been extensively used for studying enzyme inhibition. Research indicates that it may act as a potent inhibitor of cholinesterase enzymes, which play a critical role in neurotransmission. This property makes it valuable for developing pesticides and nerve agents, as well as for understanding cholinergic signaling pathways.
Furthermore, derivatives of diallyl chlorophosphate may function as prodrugs or be utilized in drug delivery systems. The ability to modulate biological pathways through enzyme inhibition positions this compound as a candidate for therapeutic applications in treating diseases influenced by cholinergic signaling.
Case Studies and Research Findings
β-Stereoselective Phosphorylations
A significant study by Li et al. demonstrated the use of diallyl chlorophosphate as a phosphorylating agent for the synthesis of glycosyl 1-β-phosphates . The researchers developed an efficient and convenient synthetic route using diallyl chlorophosphate with 4-N,N-dimethylaminopyridine under mild conditions . This approach yielded diallyl-glycosyl 1-β-phosphate triesters of various carbohydrates, including d-manno, l-glycero-d-manno-hepto-, d-gluco-, d-galacto-, and l-fuco-pyranose, as well as lactose, with excellent β-selectivities .
Furthermore, the researchers demonstrated that diallyl 6-azido-mannosyl 1-β-phosphate could be deprotected under mild conditions and converted into potentially clickable analogues of β-mannosyl phosphoisoprenoids and ADP-heptose . This study highlights the versatility of diallyl chlorophosphate in carbohydrate chemistry and its potential applications in glycobiology research.
Atherton-Todd Reaction Studies
Research into the Atherton-Todd reaction has shed light on the mechanism and applications of diallyl chlorophosphate and related compounds. Initially developed for the synthesis of phosphoramidates, the Atherton-Todd reaction involves the formation of dialkyl chlorophosphate intermediates (including diallyl chlorophosphate) by reacting dialkyl phosphite with carbon tetrachloride .
Studies have reported the synthesis of dialkyl chlorophosphate by reacting dialkyl phosphite with carbon tetrachloride in the presence of 10 to 15 mol% of catalysts . This research has expanded the scope of the reaction and optimized the conditions for various applications, making it a valuable tool in organophosphorus chemistry.
Enzyme Inhibition Studies
Research has demonstrated that diallyl chlorophosphate effectively inhibits cholinesterase activity in vitro, leading to increased acetylcholine levels. This mechanism is crucial for understanding its potential applications in developing new pesticides that target cholinergic pathways. The study highlighted the compound's efficiency as an inhibitor, paving the way for further exploration of its applications in pharmaceutical chemistry and agriculture.
Comparative Analysis
Comparison with Similar Compounds
Diallyl chlorophosphate belongs to a family of organophosphorus compounds that includes diethyl chlorophosphate, dimethyl chlorophosphate, and dibutyl chlorophosphate. While these compounds share similar structural features and reactivity patterns, diallyl chlorophosphate is unique due to the presence of allyl groups, which provide additional reactivity and versatility in organic synthesis.
The following table compares key features of diallyl chlorophosphate with related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Applications |
---|---|---|---|---|
Diallyl chlorophosphate | C₆H₁₀ClO₃P | 196.57 | Contains two allyl groups | Glycosyl phosphorylation, enzyme inhibition |
Diethyl chlorophosphate | C₄H₁₀ClO₃P | 172.55 | Contains two ethyl groups | Pesticide production, pharmaceutical development |
Dimethyl chlorophosphate | C₂H₆ClO₃P | 144.49 | Contains two methyl groups | Chemical synthesis, flame retardants |
Dibutyl chlorophosphate | C₈H₁₈ClO₃P | 228.65 | Contains two butyl groups | Plasticizers, organic synthesis |
The allyl groups in diallyl chlorophosphate can participate in various reactions such as polymerization and cross-coupling, making this compound particularly valuable in the synthesis of complex molecules .
Applications Across Compounds
While diallyl chlorophosphate has specific applications in glycosyl phosphorylation and enzyme inhibition studies, related compounds like diethyl chlorophosphate are more commonly used in pesticide production, pharmaceutical development, chemical synthesis, biochemical research, and flame retardant manufacturing . The choice of compound depends on the specific requirements of the application, including reactivity profile, steric considerations, and physical properties.
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